molecular formula C15H18F3NO3 B2396104 Tert-butyl 3-hydroxy-3-[3-(trifluoromethyl)phenyl]azetidine-1-carboxylate CAS No. 1609671-73-9

Tert-butyl 3-hydroxy-3-[3-(trifluoromethyl)phenyl]azetidine-1-carboxylate

Cat. No. B2396104
M. Wt: 317.308
InChI Key: MDIZUWACDAAIPA-UHFFFAOYSA-N
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Description

Tert-butyl 3-hydroxy-3-[3-(trifluoromethyl)phenyl]azetidine-1-carboxylate is a chemical compound with the CAS Number: 398489-42-4 . It has a molecular weight of 241.21 . The IUPAC name for this compound is tert-butyl 3-hydroxy-3-(trifluoromethyl)-1-azetidinecarboxylate .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H14F3NO3/c1-7(2,3)16-6(14)13-4-8(15,5-13)9(10,11)12/h15H,4-5H2,1-3H3 . This code provides a unique representation of the molecule’s structure.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . The exact boiling point, melting point, and density are not specified in the retrieved data .

Scientific Research Applications

Synthesis and Characterization of Azetidine Derivatives

Azetidine derivatives, including tert-butyl 3-hydroxy-3-[3-(trifluoromethyl)phenyl]azetidine-1-carboxylate, are valuable intermediates in the synthesis of various pharmaceutical compounds. These compounds are used as building blocks in medicinal chemistry due to their structural versatility and potential biological activity. For example, the synthesis of enantiopure 3-substituted azetidine-2-carboxylic acids through modification of azetidine analogs has been explored to study the influence of conformation on peptide activity (Sajjadi & Lubell, 2008). Additionally, substituted phenyl azetidines have been investigated for their potential as antimicrobial agents, highlighting the relevance of azetidine derivatives in developing new therapeutic agents (Doraswamy & Ramana, 2013).

Applications in Organic Synthesis

Azetidine and its derivatives serve as key intermediates in organic synthesis, offering pathways to synthesize complex molecules. The development of methods for the gram-scale synthesis of protected 3-haloazetidines facilitates the diversified synthesis of azetidine-3-carboxylic acids, demonstrating the compound's utility in creating high-value chemical entities (Ji, Wojtas, & Lopchuk, 2018). This synthesis approach underscores the role of azetidine derivatives in generating novel compounds with potential pharmaceutical applications.

Role in Medicinal Chemistry and Drug Development

The structural features of azetidine derivatives make them instrumental in drug discovery and development. Their incorporation into complex molecules can lead to the creation of compounds with unique biological properties. For instance, research on the synthesis and structural modification of tert-butyl ester of azetidine derivatives has shed light on their potential applications in medicinal chemistry, including the exploration of new drugs with improved efficacy and safety profiles (Vorona et al., 2007).

Safety And Hazards

This compound has been classified with the signal word “Warning” and is associated with the hazard statements H302, H315, H319, H335 . These statements indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

tert-butyl 3-hydroxy-3-[3-(trifluoromethyl)phenyl]azetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18F3NO3/c1-13(2,3)22-12(20)19-8-14(21,9-19)10-5-4-6-11(7-10)15(16,17)18/h4-7,21H,8-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDIZUWACDAAIPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)(C2=CC(=CC=C2)C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 3-hydroxy-3-[3-(trifluoromethyl)phenyl]azetidine-1-carboxylate

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